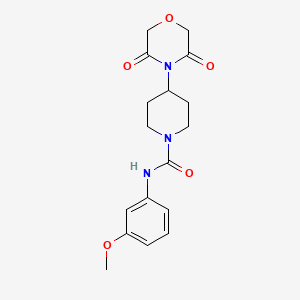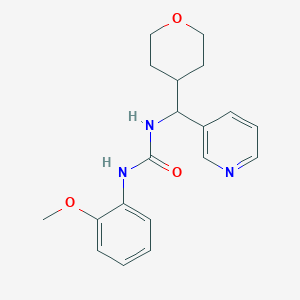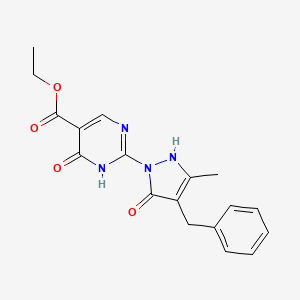
4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of compounds known for their complex molecular structures and potential for diverse applications, including pharmacological interests. While the exact compound's detailed analysis is scarce, analogs and related compounds provide valuable insights into its chemical behavior and properties.
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step chemical reactions, focusing on achieving high purity and yields. For instance, the synthesis of related piperidine carboxamide derivatives typically involves nucleophilic substitution reactions, amidation, and the use of protecting groups to achieve the desired structural framework (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds within this class emphasizes the importance of conformational studies to understand their biological interactions. For example, conformational analyses around specific substituents can reveal preferred orientations that influence binding to biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of piperidine carboxamides are influenced by their functional groups, which can undergo various chemical reactions, including amidation, nucleophilic substitution, and more. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to incorporate radiolabels for imaging studies (Fan et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined by the compound's molecular framework. Studies on similar compounds have highlighted the role of substituents in affecting these properties, which can be crucial for its application and formulation (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are key to understanding the compound's behavior in biological systems. For example, proton-transfer compounds involving piperidine motifs demonstrate complex hydrogen bonding patterns, influencing their chemical stability and interactions (Smith & Wermuth, 2010).
科学的研究の応用
Synthesis and Chemical Properties
Research on similar compounds often focuses on their synthesis and potential as pharmacological agents. For instance, compounds with structural features similar to "4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide" have been synthesized for their potential anti-inflammatory and analgesic activities. The synthesis pathways involve reactions of various precursor compounds to yield novel heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020). These pathways are crucial for developing new drugs with improved efficacy and safety profiles.
Pharmacological Applications
Compounds structurally related to "4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide" have shown promise in various pharmacological applications. For example, certain benzamide derivatives acting as serotonin 4 receptor agonists have been synthesized and evaluated for their potential to enhance gastrointestinal motility (Sonda et al., 2003). Additionally, novel triazole derivatives have been investigated for their antimicrobial activities, indicating the broad spectrum of potential therapeutic applications for compounds within this chemical class (Bektaş et al., 2007).
Molecular Interaction and Mechanism of Action Studies
Understanding the molecular interactions and mechanisms of action of chemical compounds is crucial for their development into effective therapeutic agents. For instance, the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" has been studied for its interaction with the CB1 cannabinoid receptor, highlighting the importance of structure-activity relationships in drug design (Shim et al., 2002).
特性
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-3-12(9-14)18-17(23)19-7-5-13(6-8-19)20-15(21)10-25-11-16(20)22/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSZVNCRGPYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)
![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)